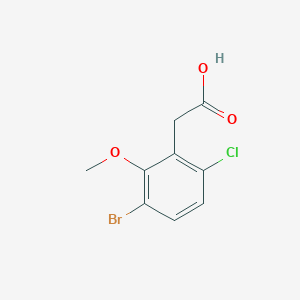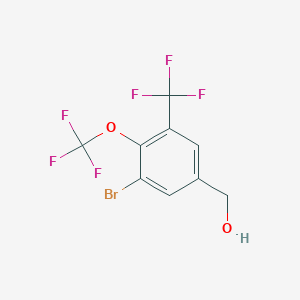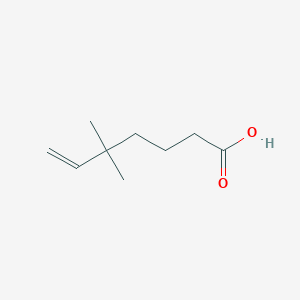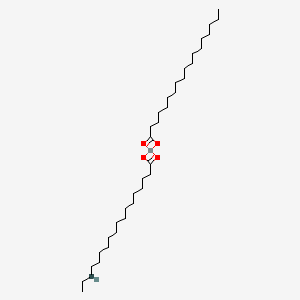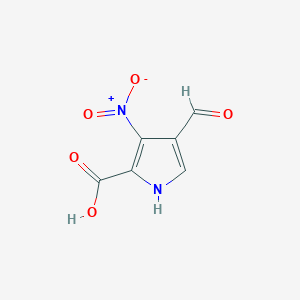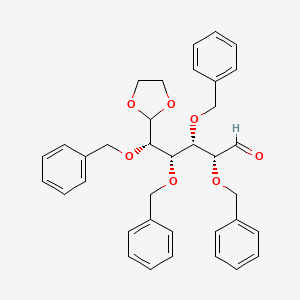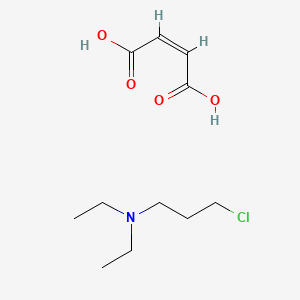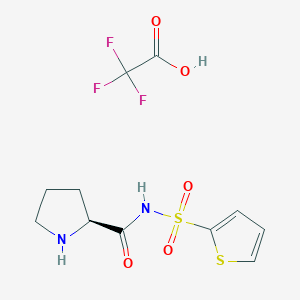
(S)-N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate is a synthetic organic compound that belongs to the class of sulfonyl-containing pyrrolidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Sulfonylation: Introduction of the thiophen-2-ylsulfonyl group can be done using sulfonyl chlorides in the presence of a base.
Amidation: The carboxamide group is introduced through reactions with amines or ammonia.
Trifluoroacetate Formation: The final step involves the formation of the trifluoroacetate salt, usually by reacting the compound with trifluoroacetic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions could target the sulfonyl group or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
Catalysis: The compound could be used as a ligand or catalyst in various organic reactions.
Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its sulfonyl group.
Protein Binding: Studies on its interaction with proteins and other biomolecules.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Material Science: Use in the development of new materials with unique properties.
作用机制
The mechanism of action of (S)-N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
- N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
- N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylate
- N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride
Uniqueness
The presence of the trifluoroacetate group in (S)-N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate may impart unique properties such as increased stability, solubility, or bioavailability compared to similar compounds.
属性
分子式 |
C11H13F3N2O5S2 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
(2S)-N-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H12N2O3S2.C2HF3O2/c12-9(7-3-1-5-10-7)11-16(13,14)8-4-2-6-15-8;3-2(4,5)1(6)7/h2,4,6-7,10H,1,3,5H2,(H,11,12);(H,6,7)/t7-;/m0./s1 |
InChI 键 |
DMDSDDZDXJQRJI-FJXQXJEOSA-N |
手性 SMILES |
C1C[C@H](NC1)C(=O)NS(=O)(=O)C2=CC=CS2.C(=O)(C(F)(F)F)O |
规范 SMILES |
C1CC(NC1)C(=O)NS(=O)(=O)C2=CC=CS2.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


